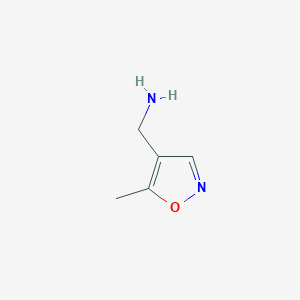

(5-Methylisoxazol-4-yl)methanamine

Description

Properties

IUPAC Name |

(5-methyl-1,2-oxazol-4-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O/c1-4-5(2-6)3-7-8-4/h3H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRIIZUYEXSYUNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(5-Methylisoxazol-4-yl)methanamine chemical properties

An In-Depth Technical Guide to (5-Methylisoxazol-4-yl)methanamine: Properties, Synthesis, and Applications in Medicinal Chemistry

Executive Summary

This compound is a versatile heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Possessing a primary amine tethered to a stable, 5-methylisoxazole core, this compound serves as a valuable scaffold for introducing the isoxazole moiety into larger, more complex molecules. The isoxazole ring system is a well-established pharmacophore found in numerous approved drugs, prized for its metabolic stability and ability to participate in various non-covalent interactions with biological targets.[1][2] This guide provides a comprehensive overview of the chemical properties, spectroscopic profile, synthesis, and core reactivity of this compound, offering a technical resource for researchers engaged in drug discovery and synthetic chemistry.

Core Molecular Structure and Isomerism

The isoxazole ring is a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom in adjacent positions. The substitution pattern on this ring is critical for defining the molecule's physical and chemical properties. This compound, specified by CAS Number 139458-29-0, features a methyl group at the 5-position and an aminomethyl substituent at the 4-position.[3] This arrangement is distinct from other common isomers, such as (3-methylisoxazol-5-yl)methanamine or (5-methylisoxazol-3-yl)methanamine, each possessing unique electronic and steric profiles that influence their reactivity and application.

Caption: Chemical Structure of this compound.

Physicochemical and Spectroscopic Properties

A thorough understanding of a molecule's physical and analytical profile is foundational for its application in synthesis and biological screening. The properties of this compound are summarized below.

Physical and Chemical Data

The following table outlines the key computed and reported properties of the title compound.

| Property | Value | Source |

| CAS Number | 139458-29-0 | BLD Pharm[3] |

| Molecular Formula | C₅H₈N₂O | PubChem (Isomer)[4] |

| Molecular Weight | 112.13 g/mol | PubChem (Isomer)[4] |

| Appearance | (Expected) Colorless to pale yellow oil or low-melting solid | General observation for similar amines |

| Solubility | Soluble in methanol, ethanol, DMSO, chloroform | Inferred from structure |

| Boiling Point | Not available | - |

| SMILES | CC1=C(CN)C=NO1 | - |

Spectroscopic Signature Analysis

Spectroscopic analysis provides an unambiguous confirmation of the molecular structure. While specific spectra for this exact compound are proprietary, an experienced chemist can reliably predict the key features.

-

¹H NMR (Proton NMR): In a solvent like CDCl₃, the spectrum is expected to show four distinct signals:

-

A sharp singlet around δ 2.4-2.6 ppm, integrating to 3H, corresponding to the methyl group at the C5 position.

-

A singlet around δ 3.8-4.0 ppm, integrating to 2H, for the methylene protons (-CH₂-NH₂) of the aminomethyl group.

-

A sharp singlet at a downfield position, typically δ 8.0-8.2 ppm, integrating to 1H, representing the lone proton at the C3 position of the isoxazole ring.

-

A broad singlet, typically between δ 1.5-2.5 ppm (variable), integrating to 2H, for the amine (-NH₂) protons. This signal may exchange with D₂O.

-

-

¹³C NMR (Carbon NMR): The spectrum should display five signals corresponding to each unique carbon atom:

-

A signal for the methyl carbon (~10-15 ppm).

-

A signal for the methylene carbon (~35-45 ppm).

-

Three distinct signals for the isoxazole ring carbons: C4 (the substituted carbon, ~110-120 ppm), C3 (~150-155 ppm), and C5 (the methyl-substituted carbon, ~165-170 ppm).

-

-

Infrared (IR) Spectroscopy: Key vibrational modes confirm the presence of specific functional groups:

-

A medium to strong, often broad, doublet in the 3300-3400 cm⁻¹ region, characteristic of the N-H stretching of a primary amine.

-

C-H stretching bands just below 3000 cm⁻¹.

-

Characteristic C=N and C=C stretching vibrations from the isoxazole ring in the 1600-1450 cm⁻¹ region.

-

A band for the N-O stretch, typically observed around 1420-1380 cm⁻¹.

-

-

Mass Spectrometry (MS): In an electron ionization (EI) experiment, the molecular ion peak (M⁺) would be observed at m/z = 112. The primary fragmentation pathway would likely involve the loss of the aminomethyl group or cleavage of the fragile N-O bond within the isoxazole ring.

Synthesis and Manufacturing Strategy

The synthesis of this compound is not commonly detailed in open literature but can be reliably achieved through a multi-step sequence starting from readily available precursors. The most logical and industrially scalable approach leverages the well-established synthesis of the corresponding carboxylic acid intermediate.[5][6][7]

Caption: Plausible synthetic workflow for this compound.

Protocol: Synthesis of 5-Methylisoxazole-4-carboxamide (Intermediate E)

This protocol describes the conversion of the key carboxylic acid intermediate to its corresponding amide, a direct precursor to the final amine.

-

Chlorination: To a stirred solution of 5-methylisoxazole-4-carboxylic acid (1.0 eq) in an inert solvent like dichloromethane or toluene, slowly add thionyl chloride (1.2 eq) at 0 °C.[5] A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

-

Rationale: Thionyl chloride is a standard reagent for converting carboxylic acids to highly reactive acyl chlorides, which are excellent electrophiles for the subsequent amination step.

-

-

Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by quenching a small aliquot with methanol and analyzing for methyl ester formation via TLC or LC-MS.

-

Solvent Removal: Once the conversion is complete, remove the excess thionyl chloride and solvent under reduced pressure. This step must be performed in a well-ventilated fume hood.

-

Amination: Dissolve the crude acyl chloride in an anhydrous aprotic solvent (e.g., tetrahydrofuran). Slowly add this solution to a stirred, cooled (0 °C) solution of concentrated aqueous ammonia (excess, ~5-10 eq).

-

Rationale: Using an excess of ammonia drives the reaction to completion and neutralizes the HCl byproduct generated during the reaction. The low temperature helps to control the exotherm.

-

-

Workup and Isolation: After stirring for 1-2 hours, the product typically precipitates. The solid can be collected by filtration, washed with cold water to remove ammonium salts, and dried under vacuum to yield the target carboxamide.

Protocol: Reduction to this compound (Final Product F)

-

Setup: In a flame-dried, three-neck flask under an inert atmosphere (e.g., argon or nitrogen), prepare a suspension of lithium aluminum hydride (LiAlH₄, ~2.0-3.0 eq) in anhydrous tetrahydrofuran (THF).

-

Rationale: LiAlH₄ is a powerful reducing agent capable of converting amides directly to amines. An inert atmosphere and anhydrous conditions are critical as LiAlH₄ reacts violently with water.

-

-

Amide Addition: Slowly add a solution of 5-methylisoxazole-4-carboxamide (1.0 eq) in anhydrous THF to the LiAlH₄ suspension at 0 °C.

-

Reflux: After the addition is complete, slowly warm the reaction mixture to reflux and maintain for 4-12 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

-

Quenching (Fieser workup): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.

-

Rationale: This specific quenching procedure is a well-established and safe method for neutralizing excess LiAlH₄, resulting in the formation of granular inorganic salts that are easily filtered.

-

-

Isolation: Stir the resulting mixture vigorously for 30 minutes, then filter through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure to yield the crude amine, which can be purified by distillation or column chromatography.

Chemical Reactivity and Derivatization Potential

The synthetic utility of this compound stems primarily from the reactivity of its primary amine, which behaves as a potent nucleophile and a base.

Caption: Key reactivity pathways for derivatization.

-

N-Acylation: The amine readily reacts with acyl chlorides, anhydrides, or carboxylic acids (in the presence of coupling agents like HBTU or EDCI) to form stable amide bonds. This is one of the most common transformations in medicinal chemistry for linking molecular fragments.

-

N-Sulfonylation: Reaction with sulfonyl chlorides in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) yields sulfonamides, another critical functional group in many drug molecules.[2]

-

Reductive Amination: Condensation with aldehydes or ketones forms an intermediate imine (or enamine), which can be reduced in situ with agents like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) to yield secondary or tertiary amines.

-

Isoxazole Ring Stability: The 5-methylisoxazole ring is generally stable under a wide range of synthetic conditions. However, the N-O bond can be susceptible to cleavage under strong reductive conditions (e.g., catalytic hydrogenation with certain catalysts), which can lead to ring-opened byproducts. This reactivity can also be exploited synthetically to generate β-amino ketones or other acyclic structures.

Applications in Drug Discovery

The isoxazole motif is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in bioactive compounds.[1] this compound provides a direct and efficient entry point for incorporating this scaffold.

-

Scaffold for Library Synthesis: The compound is an ideal starting point for creating diverse chemical libraries for high-throughput screening. Its primary amine allows for parallel synthesis of thousands of amide or sulfonamide derivatives, enabling rapid exploration of structure-activity relationships (SAR).

-

Bioisosteric Replacement: The isoxazole ring can act as a bioisostere for other chemical groups, such as phenyl or ester moieties. It offers a unique combination of steric bulk, electronic properties (as a weak base and H-bond acceptor), and metabolic stability that can improve the pharmacokinetic profile of a lead compound.

-

Fragment-Based Drug Design (FBDD): As a small, functionalized heterocycle, it fits the profile of a molecular fragment. It can be used in FBDD campaigns to identify initial, low-affinity hits that bind to a protein target, which are then elaborated into more potent drug candidates. The isoxazole core provides a rigid anchor, while the aminomethyl "vector" allows for synthetic growth into adjacent binding pockets. Isoxazole-containing compounds have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[8][9]

Conclusion

This compound is a high-value chemical intermediate whose utility is rooted in the strategic combination of a reactive primary amine handle and a stable, drug-like isoxazole core. Its predictable spectroscopic properties, well-defined synthetic routes, and versatile reactivity make it an indispensable tool for researchers and scientists in drug development. By providing a reliable means to introduce the 5-methylisoxazole scaffold, this compound will continue to contribute to the discovery of novel therapeutics and other advanced functional materials.

References

-

PubChem. (3-Methylisoxazol-5-yl)methanamine. National Center for Biotechnology Information. [Link]

-

PubChem. (3-(4-Fluorophenyl)isoxazol-5-yl)methanamine. National Center for Biotechnology Information. [Link]

-

RSC Advances. Advances in isoxazole chemistry and their role in drug discovery. Royal Society of Chemistry. [Link]

-

Qualitron Chemicals. Hydroquinone 123-31-9 Supplier Exporter. [Link]

-

Revues Scientifiques Marocaines. REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. [Link]

-

ResearchGate. Synthesis of 4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide (4). [Link]

-

Chemcasts. hydroquinone (CAS 123-31-9) Properties. [Link]

-

Chemistry & Chemical Technology. SYNTHESIS OF 3-((4-(N-(5-METHYLISOXAZOL-3-YL)SULFAMOYL)PHENYL)AMINO)PROPANOIC ACID DERIVATIVES. [Link]

- Google Patents. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.

- Google Patents. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.

-

ResearchGate. In silico assessments, Design, synthesis, and biological evaluation of 5-methylisoxazole-4-carboxamide derivatives. [Link]

-

PubChem. 5-Methylisoxazole-4-carboxylic acid. National Center for Biotechnology Information. [Link]

-

ResearchGate. (PDF) Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. [Link]

-

PubChem. 4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide; 2-[4-[(2,4-diaminopyrimidin-5-yl)methyl]. National Center for Biotechnology Information. [Link].nlm.nih.gov/compound/461563)

Sources

- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. cct2021.ftmc.lt [cct2021.ftmc.lt]

- 3. 139458-29-0|this compound|BLD Pharm [bldpharm.com]

- 4. (3-Methylisoxazol-5-yl)methanamine | C5H8N2O | CID 16481072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]

- 6. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]

- 7. 5-Methylisoxazole-4-carboxylic acid | C5H5NO3 | CID 1425240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Elucidating the Molecular Architecture of (5-Methylisoxazol-4-yl)methanamine: A Technical Guide

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Structural Elucidation of (5-Methylisoxazol-4-yl)methanamine.

This guide provides a comprehensive overview of the analytical methodologies employed to confirm the chemical structure of this compound, a key building block in medicinal chemistry. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy, we present a robust framework for its unambiguous identification. This document is intended to serve as a practical resource, detailing not only the experimental protocols but also the underlying scientific principles that guide data interpretation.

Introduction

This compound is a heterocyclic compound of significant interest in drug discovery due to the prevalence of the isoxazole scaffold in a variety of bioactive molecules. The precise arrangement of its atoms is critical to its chemical reactivity and biological activity. Therefore, rigorous structural confirmation is a prerequisite for its application in synthetic and medicinal chemistry. This guide outlines the synergistic application of three core analytical techniques to achieve a confident structural assignment.

The Strategic Approach to Structure Elucidation

Our methodology is rooted in a multi-pronged analytical approach. Each technique provides a unique piece of the structural puzzle, and their combined interpretation offers a self-validating system for the confirmation of this compound.

Caption: Workflow for the structure elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.

-

¹H NMR Acquisition:

-

¹³C NMR Acquisition:

-

Spectrometer: 101 MHz (corresponding to a 400 MHz ¹H frequency) or higher.[1][2]

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Referencing: Calibrate the chemical shift scale to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[1]

-

Data Interpretation and Expected Signals

The expected NMR signals for this compound are summarized below. The chemical shifts are influenced by the electron-withdrawing nature of the isoxazole ring and the electronegativity of the nitrogen and oxygen atoms.

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) | Rationale |

| Isoxazole-CH₃ | ~2.4 | ~11 | Methyl group attached to the C5 position of the isoxazole ring.[3] |

| -CH₂-NH₂ | ~3.8 | ~35-40 | Methylene group adjacent to the primary amine and the isoxazole ring. |

| -NH₂ | ~1.5 (broad) | - | Protons of the primary amine, often a broad singlet due to exchange. Signal disappears upon D₂O shake.[4] |

| Isoxazole C3 | - | ~159 | Carbon atom at the 3-position of the isoxazole ring.[3] |

| Isoxazole C4 | - | ~100-110 | Quaternary carbon at the 4-position, attached to the aminomethyl group. |

| Isoxazole C5 | - | ~170 | Carbon atom at the 5-position, attached to the methyl group.[3] |

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides the exact molecular weight of the compound and offers insights into its structure through analysis of its fragmentation patterns under electron impact (EI).

Experimental Protocol: EI-MS Analysis

-

Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or through a GC-MS interface.

-

Ionization: Utilize electron impact (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 50-200).

-

Data Acquisition: Record the mass spectrum, noting the molecular ion peak (M⁺) and major fragment ions.

Expected Mass Spectrum and Fragmentation

The molecular formula of this compound is C₅H₈N₂O, with a calculated molecular weight of approximately 112.13 g/mol .[5]

| m/z | Proposed Fragment | Fragmentation Pathway |

| 112 | [M]⁺ | Molecular ion |

| 95 | [M - NH₃]⁺ | Loss of ammonia from the molecular ion. |

| 82 | [M - CH₂NH₂]⁺ | Cleavage of the aminomethyl group. |

| 42 | [C₂H₄N]⁺ | Further fragmentation. |

The fragmentation of isoxazole rings can be complex, often involving cleavage of the weak O-N bond.[6][7] The observed fragmentation pattern provides corroborating evidence for the proposed structure.

Caption: A plausible fragmentation pathway for this compound in EI-MS.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: FTIR Analysis

-

Sample Preparation: Prepare the sample as a thin film on a salt plate (NaCl or KBr) by evaporating a solution of the compound, or as a KBr pellet.

-

Data Acquisition: Record the infrared spectrum over the range of 4000-400 cm⁻¹.

-

Background Correction: Perform a background scan to subtract the contribution of atmospheric CO₂ and water vapor.

Characteristic Infrared Absorptions

The FTIR spectrum of this compound is expected to exhibit absorptions characteristic of a primary amine and the isoxazole ring.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400-3250 (two bands) | N-H stretch | Primary amine (-NH₂)[8][9] |

| 2950-2850 | C-H stretch | Methyl and methylene groups |

| 1650-1580 | N-H bend (scissoring) | Primary amine (-NH₂)[9] |

| ~1600 | C=N stretch | Isoxazole ring |

| ~1450 | C=C stretch | Isoxazole ring |

| 1250-1020 | C-N stretch | Aliphatic amine[9] |

| 910-665 (broad) | N-H wag | Primary amine (-NH₂)[9] |

The presence of two distinct N-H stretching bands is a hallmark of a primary amine.[8][10]

Conclusion

The congruent data obtained from ¹H NMR, ¹³C NMR, Mass Spectrometry, and FTIR spectroscopy provides a comprehensive and unambiguous structural elucidation of this compound. The NMR data defines the carbon-hydrogen framework and the connectivity of the atoms. Mass spectrometry confirms the molecular weight and provides structural clues through fragmentation analysis. FTIR spectroscopy verifies the presence of key functional groups, particularly the primary amine. This integrated analytical approach ensures the identity and purity of this important synthetic intermediate, enabling its confident use in research and development.

References

-

Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. Journal of the American Society for Mass Spectrometry. Available from: [Link]

-

Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. Available from: [Link]

-

Supporting Information Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra. Beilstein Journals. Available from: [Link]

-

Mass spectrometry of oxazoles. Heterocycles. Available from: [Link]

-

New water-soluble isoxazole-linked 1,3,4-oxadiazole derivative with delocalized positive charge. National Institutes of Health. Available from: [Link]

-

Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online. Available from: [Link]

-

Spectroscopy of Amines. Chemistry LibreTexts. Available from: [Link]

-

IR: amines. Available from: [Link]

-

¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a. ResearchGate. Available from: [Link]

-

New water-soluble isoxazole-linked 1,3,4-oxadiazole derivative with delocalized positive charge. RSC Publishing. Available from: [Link]

-

Difference between Primary Secondary and Tertiary Amines Via FTIR. Available from: [Link]

-

Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Available from: [Link]

-

(3-Methylisoxazol-5-yl)methanamine. PubChem. Available from: [Link]

Sources

- 1. op.niscpr.res.in [op.niscpr.res.in]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. (3-Methylisoxazol-5-yl)methanamine | C5H8N2O | CID 16481072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. umimpact.umt.edu [umimpact.umt.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. rockymountainlabs.com [rockymountainlabs.com]

Spectroscopic Data of (5-Methylisoxazol-4-yl)methanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Methylisoxazol-4-yl)methanamine is a key heterocyclic building block in medicinal chemistry, frequently incorporated into novel therapeutic agents. A thorough understanding of its structural and electronic properties is paramount for its effective utilization in drug design and development. This technical guide provides a comprehensive overview of the spectroscopic data for this compound (CAS No. 139458-29-0), including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). Each section details the experimental protocol, data interpretation, and the underlying scientific principles, offering field-proven insights for researchers.

Introduction: The Significance of this compound

The isoxazole moiety is a privileged scaffold in drug discovery, known for its ability to participate in various non-covalent interactions with biological targets. The specific substitution pattern of this compound, featuring a reactive aminomethyl group at the 4-position and a methyl group at the 5-position, offers a versatile handle for chemical modification and library synthesis. Its structural elucidation through spectroscopic methods is the foundational step in guaranteeing the identity, purity, and conformity of this crucial intermediate for subsequent synthetic transformations. This guide serves as an authoritative reference for the spectroscopic characterization of this compound.

Molecular Structure and Logic of Spectroscopic Analysis

The structural features of this compound dictate its characteristic spectroscopic signatures. The workflow for its analysis is designed to provide orthogonal data points, leading to an unambiguous structural confirmation.

Caption: Workflow for the spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy

Proton NMR reveals the number of different types of protons and their neighboring environments.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.40 | s | 3H | -CH₃ (Methyl group at C5) |

| ~3.70 | s | 2H | -CH₂- (Methylene group) |

| ~1.50 (broad) | s | 2H | -NH₂ (Amine protons) |

Note: Chemical shifts are approximate and can vary based on the solvent and concentration.

Interpretation and Causality:

-

The singlet at approximately 2.40 ppm with an integration of 3H is characteristic of the methyl protons at the C5 position of the isoxazole ring. The singlet nature arises from the absence of adjacent protons.

-

The singlet at around 3.70 ppm, integrating to 2H, is assigned to the methylene protons of the aminomethyl group. Its downfield shift is due to the electron-withdrawing effect of the adjacent nitrogen atom.

-

The broad singlet around 1.50 ppm, integrating to 2H, is indicative of the amine protons. The broadness is a result of quadrupole broadening from the nitrogen atom and potential hydrogen exchange with trace amounts of water in the solvent.

¹³C NMR Spectroscopy

Carbon-13 NMR provides insight into the carbon skeleton of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | C5 (Carbon of the isoxazole ring) |

| ~160 | C3 (Carbon of the isoxazole ring) |

| ~115 | C4 (Carbon of the isoxazole ring) |

| ~35 | -CH₂- (Methylene carbon) |

| ~11 | -CH₃ (Methyl carbon) |

Note: Chemical shifts are approximate and can vary based on the solvent and concentration.

Interpretation and Causality:

-

The signals in the aromatic region (~115-170 ppm) are characteristic of the isoxazole ring carbons. The specific shifts are influenced by the electronegativity of the adjacent nitrogen and oxygen atoms.

-

The signal at approximately 35 ppm corresponds to the methylene carbon, deshielded by the attached nitrogen atom.

-

The upfield signal at around 11 ppm is assigned to the methyl carbon.

Experimental Protocol for NMR Spectroscopy

A generalized protocol for acquiring NMR spectra is as follows:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A wider spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are necessary.

-

-

Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Table 3: Key FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3250 | Medium, Broad | N-H stretching (asymmetric and symmetric) of the primary amine |

| 2950-2850 | Medium | C-H stretching of methyl and methylene groups |

| 1650-1580 | Medium | N-H bending (scissoring) of the primary amine |

| 1600-1450 | Medium-Strong | C=N and C=C stretching of the isoxazole ring |

| 1350-1250 | Medium | C-N stretching of the amine |

Note: Peak positions and intensities can be influenced by the sampling method (e.g., KBr pellet, thin film).

Interpretation and Causality:

-

The broad absorption in the 3400-3250 cm⁻¹ region is a classic signature of the N-H stretching vibrations of a primary amine. The presence of two bands (asymmetric and symmetric) is often observed.[1][2]

-

The peaks in the 2950-2850 cm⁻¹ range are attributed to the stretching vibrations of the sp³ hybridized C-H bonds in the methyl and methylene groups.

-

The N-H bending vibration around 1650-1580 cm⁻¹ further confirms the presence of the primary amine.[1]

-

The characteristic absorptions for the isoxazole ring (C=N and C=C stretching) appear in the 1600-1450 cm⁻¹ region.

-

The C-N stretching vibration of the aminomethyl group is typically observed in the 1350-1250 cm⁻¹ range.[1]

Experimental Protocol for FT-IR Spectroscopy

A standard procedure for obtaining an FT-IR spectrum is:

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Press the powder into a transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Table 4: Mass Spectrometry Data for this compound

| m/z (mass-to-charge ratio) | Relative Intensity (%) | Assignment |

| 112 | High | [M]⁺˙ (Molecular Ion) |

| 97 | Moderate | [M - CH₃]⁺ |

| 83 | High | [M - NH₂CH₂]⁺ |

| 69 | Moderate | Further fragmentation of the isoxazole ring |

Note: Fragmentation patterns can vary depending on the ionization method used (e.g., Electron Ionization - EI).

Interpretation and Causality:

-

The molecular ion peak at m/z 112 corresponds to the molecular weight of this compound (C₅H₈N₂O).

-

A common fragmentation pathway for alkyl-substituted heterocycles is the loss of the alkyl group, leading to the peak at m/z 97, corresponding to the loss of a methyl radical.

-

The base peak is often observed at m/z 83, resulting from the cleavage of the C-C bond between the isoxazole ring and the aminomethyl group, a favorable fragmentation due to the stability of the resulting isoxazolium cation.

-

Further fragmentation of the isoxazole ring itself can lead to smaller fragments, such as the one observed at m/z 69.

Caption: Proposed mass spectrometry fragmentation pathway for this compound.

Experimental Protocol for Mass Spectrometry

A typical protocol for acquiring an EI mass spectrum is:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or liquids, or through a gas chromatograph (GC-MS) for volatile compounds.

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: An electron multiplier or other detector measures the abundance of each ion.

-

Data Representation: The data is presented as a mass spectrum, a plot of relative ion abundance versus m/z.

Conclusion

The combination of NMR, FT-IR, and Mass Spectrometry provides a robust and comprehensive characterization of this compound. The data and protocols presented in this guide offer a reliable reference for researchers to ensure the quality and identity of this important building block, thereby supporting the integrity and reproducibility of their scientific endeavors in drug discovery and development.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Reich, H. J. Structure Determination Using Spectroscopic Methods. University of Wisconsin. [Link]

-

Chemistry LibreTexts. Spectroscopy of Amines. [Link]

-

Mass Spectrometry. Michigan State University Department of Chemistry. [Link]

-

University of Calgary. Infrared Spectroscopy: Amines. [Link]

Sources

The 5-Methylisoxazole Core: A Privileged Scaffold in Modern Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone of medicinal chemistry.[1][2] Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions make it a "privileged scaffold" in drug design. Specifically, 5-methylisoxazole derivatives are integral components of numerous FDA-approved drugs, exhibiting a wide spectrum of biological activities, including anti-inflammatory, antibiotic, and anti-rheumatic properties.[1][3][4] Notable examples include the anti-inflammatory drug Parecoxib and the antirheumatic agent Leflunomide.

This guide serves as a comprehensive technical resource for researchers, providing an in-depth exploration of the principal synthetic methodologies for constructing the 5-methylisoxazole core and the critical characterization techniques required for its unambiguous structural validation. Moving beyond a simple recitation of procedures, this document elucidates the causality behind experimental choices, empowering scientists to rationally design and execute the synthesis of novel derivatives.

Part 1: Core Synthetic Methodologies

The construction of the isoxazole ring is a well-established field, yet the choice of method is critical and depends on the availability of starting materials, desired substitution patterns, and the required level of regiochemical control. Two primary strategies dominate the landscape: 1,3-dipolar cycloaddition and the cyclocondensation of β-dicarbonyls.

The Huisgen 1,3-Dipolar Cycloaddition: A Versatile and Regioselective Approach

The Huisgen [3+2] cycloaddition is arguably the most powerful and widely utilized method for synthesizing isoxazoles due to its high degree of reliability and regioselectivity.[5][6] The reaction involves the concerted addition of a nitrile oxide (the 1,3-dipole) to an alkyne (the dipolarophile) to directly form the aromatic isoxazole ring.[6][7]

Mechanism and Rationale: The key to this method's success lies in the in situ generation of the generally unstable nitrile oxide from stable precursors. This avoids the need to handle potentially hazardous intermediates. The most common precursors are aldoximes, which are oxidized, or primary nitro compounds, which are dehydrated.[8][9] The reaction's regioselectivity is a significant advantage, typically yielding a single regioisomer, which simplifies purification and characterization.[8][10]

Figure 1: General workflow for 1,3-Dipolar Cycloaddition.

Experimental Protocol: Synthesis of a 3,5-Disubstituted Isoxazole via 1,3-Dipolar Cycloaddition [11]

-

Aldoxime Formation: To a solution of an aromatic aldehyde (1.0 eq) in aqueous ethanol, add hydroxylamine hydrochloride (1.1 eq) and sodium carbonate (1.2 eq). Stir the mixture at room temperature for 2-4 hours until TLC indicates the consumption of the aldehyde.

-

Hydroximinoyl Chloride Generation: Cool the reaction mixture to 0°C. Add N-chlorosuccinimide (NCS) (1.05 eq) portion-wise over 15 minutes. Stir the reaction at 0°C for 1 hour. The formation of the hydroximinoyl chloride intermediate can be monitored by TLC.

-

Cycloaddition: To the reaction mixture, add the terminal alkyne (1.0 eq). Add triethylamine (TEA) (1.5 eq) dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Work-up and Purification: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield the target isoxazole.

Cyclocondensation of β-Dicarbonyls: The Classical Pathway

One of the oldest and most direct methods for isoxazole synthesis is the cyclocondensation of a 1,3-dicarbonyl compound with hydroxylamine.[1][12] This approach is often valued for the simplicity and ready availability of the starting materials.

Mechanism and Rationale: The reaction proceeds via the initial formation of a monoxime intermediate at one of the carbonyl groups.[13] This is followed by an intramolecular cyclization where the oxime's hydroxyl group attacks the second carbonyl, and subsequent dehydration yields the aromatic isoxazole ring.[12][13] A primary challenge of this method is controlling regioselectivity when using unsymmetrical β-dicarbonyls, as either carbonyl can react first, leading to a mixture of regioisomers.[1] Judicious selection of reaction conditions, including solvent and the use of Lewis acid catalysts, can often be used to favor the formation of one isomer over the other.[1][14]

Figure 2: Cyclocondensation pathway and potential regioisomers.

Experimental Protocol: Synthesis of 3,5-Dimethylisoxazole from Acetylacetone [13]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine acetylacetone (1.0 eq), hydroxylamine hydrochloride (1.1 eq), and pyridine (2.0 eq) in ethanol.

-

Reaction Execution: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

-

Work-up and Purification: After cooling to room temperature, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. The crude product can be purified by distillation or recrystallization to afford pure 3,5-dimethylisoxazole.

Synthesis of Key Carboxylic Acid Intermediates

Derivatives such as 5-methylisoxazole-4-carboxylic acid are critical building blocks, serving as precursors for a vast array of amides and esters, including the drug Leflunomide.[15][16] Their synthesis follows a well-defined multi-step pathway.

Workflow Rationale: This synthesis begins with readily available starting materials and proceeds through several high-yielding steps. The initial reaction forms an enol ether, which then undergoes cyclization with hydroxylamine to form the isoxazole ester.[15][17] Saponification yields the carboxylic acid, which can be converted to the highly reactive acyl chloride for subsequent coupling reactions.[15][17][18]

Figure 3: Workflow for synthesizing key isoxazole intermediates.

Part 2: Core Characterization Techniques

Unambiguous structural confirmation is paramount. A combination of spectroscopic and crystallographic techniques is employed to validate the identity, purity, and structure of the synthesized 5-methylisoxazole derivatives.

Spectroscopic Analysis

Spectroscopic methods provide the first line of evidence for successful synthesis and structural elucidation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for determining the precise molecular structure.[19]

-

¹H NMR: The proton on the C4 position of the isoxazole ring typically appears as a sharp singlet in a characteristic region of the spectrum. The methyl group at the C5 position also gives a distinct singlet. The chemical shifts and coupling patterns of substituents provide definitive information about their placement on the ring, which is crucial for distinguishing between regioisomers.[20][21]

-

¹³C NMR: The number of signals confirms the number of unique carbon atoms. The chemical shifts of the ring carbons (C3, C4, C5) are highly diagnostic of the isoxazole core.[13][20]

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the presence of key functional groups. Characteristic vibrations for the isoxazole ring include C=N and N-O stretching bands.[20][22] Other functional groups, such as the strong C=O stretch of a carboxylic acid or amide, are also readily identified.[20]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an exact mass of the molecular ion, allowing for the unambiguous determination of the compound's molecular formula.[22][23] The fragmentation pattern can also offer additional structural clues.

| Technique | Characteristic Signal for 5-Methylisoxazole-4-carboxamide | Rationale |

| ¹H NMR | Singlet ~2.4 ppm (3H); Singlet ~8.5 ppm (1H, C4-H); Broad signals for -NH₂ | Confirms methyl group, isoxazole ring proton, and amide group. |

| ¹³C NMR | Signal ~11 ppm (CH₃); Signals ~110-170 ppm for ring carbons and C=O | Identifies all unique carbons in the molecule. |

| IR (cm⁻¹) | ~3400 & ~3200 (N-H stretch); ~1670 (C=O stretch); ~1580 (C=N stretch) | Confirms presence of amide and isoxazole functional groups. |

| HRMS | [M+H]⁺ corresponding to the exact mass of C₅H₇N₂O₂ | Confirms the elemental composition and molecular formula. |

Single-Crystal X-ray Diffraction: The Gold Standard

While spectroscopic methods provide powerful inferential data, single-crystal X-ray crystallography offers the only direct and unambiguous determination of a molecule's three-dimensional structure in the solid state.[24][25] It is the definitive technique for confirming connectivity, configuration, and conformation, leaving no doubt as to the identity of a synthesized compound.

Rationale for Use: This technique is indispensable when:

-

The synthesis could potentially yield multiple isomers.

-

The relative or absolute stereochemistry of chiral centers needs to be determined.

-

A novel scaffold has been synthesized for the first time.

-

Detailed information on bond lengths, bond angles, and intermolecular interactions is required for computational modeling or understanding structure-activity relationships (SAR).[24]

Figure 4: Standard workflow for single-crystal X-ray crystallography.

Experimental Workflow: Single-Crystal X-ray Diffraction [24]

-

Crystallization: The first, and often most challenging, step is to grow a single crystal of sufficient size and quality. The purified compound is dissolved in a suitable solvent or solvent system, and crystals are grown via slow evaporation, vapor diffusion, or slow cooling of a saturated solution.

-

Data Collection: A suitable crystal is mounted on a goniometer and placed in an X-ray beam. The crystal is rotated, and the diffraction pattern is recorded by a detector at numerous orientations.

-

Structure Solution: The positions and intensities of the diffracted spots are used to compute an electron density map of the unit cell.

-

Structure Refinement: An atomic model is fitted to the electron density map. The positions and thermal parameters of the atoms are refined against the experimental data until the calculated and observed diffraction patterns match closely. The final refined structure provides precise bond lengths, angles, and torsional angles.

Conclusion

The 5-methylisoxazole scaffold continues to be a fertile ground for discovery in medicinal and materials chemistry. A thorough understanding of the foundational synthetic strategies, particularly the regioselective 1,3-dipolar cycloaddition and the classical cyclocondensation reactions, allows chemists to access a wide diversity of derivatives. Mastery of these synthetic principles, coupled with a rigorous application of modern characterization techniques—from routine spectroscopy to the definitive power of X-ray crystallography—is essential for the successful development of novel, functional molecules built upon this privileged core.

References

-

Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Publishing. Available at: [Link]

-

Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC - NIH. Available at: [Link]

-

Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC - NIH. Available at: [Link]

-

Isoxazole synthesis - Organic Chemistry Portal. Available at: [Link]

-

The synthetic and therapeutic expedition of isoxazole and its analogs - PMC. Available at: [Link]

-

DNA-Compatible Huisgen [3 + 2] Cycloaddition of In Situ Formed Nitrile Oxides with Alkenes or Alkynes to Synthesize Isoxazolines or Isoxazoles - ACS Publications. Available at: [Link]

-

(PDF) Synthesis of novel isoxazole derivatives from 1,3-diketone derivatives - ResearchGate. Available at: [Link]

-

3-Benzoylisoxazolines by 1,3-Dipolar Cycloaddition: Chloramine-T-Catalyzed Condensation of α-Nitroketones with Dipolarophiles - PMC - NIH. Available at: [Link]

-

Full article: Design and synthesis of sinomenine isoxazole derivatives via 1,3-dipolar cycloaddition reaction - Taylor & Francis. Available at: [Link]

-

(PDF) Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents - ResearchGate. Available at: [Link]

-

Synthesis of 3-(2′-Chloro-6′-fluorophenyl)-5-methylisoxazole-4-carbonyl Chloride. Available at: [Link]

-

synthesis of isoxazoles - YouTube. Available at: [Link]

-

Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of. Available at: [Link]

-

5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - NIH. Available at: [Link]

- US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents.

-

DNA-Compatible Huisgen [3+2] Cycloaddition with Alkenes and Alkynes to Isoxazolines and Isoxazoles - ResearchGate. Available at: [Link]

-

An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Available at: [Link]

-

A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids - PMC - PubMed Central. Available at: [Link]

- WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents.

-

Single-crystal X-ray structure of compound 12. - ResearchGate. Available at: [Link]

-

Ullmann condensation - Wikipedia. Available at: [Link]

-

Isoxazole | C3H3NO | CID 9254 - PubChem - NIH. Available at: [Link]

-

IR, NMR and HR-MS Mass spectrum of isoxazole 2c - ResearchGate. Available at: [Link]

-

Synthesis of Fused Isoxazoles: A Comprehensive Review - MDPI. Available at: [Link]

-

Photoisomerization of isoxazole to oxazole (Ullman method). - ResearchGate. Available at: [Link]

-

Characteristic signals in the ¹H and ¹³C NMR spectra of compound 4a. - ResearchGate. Available at: [Link]

-

Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Available at: [Link]

-

Understanding the Chemical Properties of 5-Methylisoxazole-3-carboxylic Acid - NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

-

5-Methylisoxazole | C4H5NO | CID 79833 - PubChem - NIH. Available at: [Link]

-

Synthesis and characterization of 3-amino-5-methylisoxazole Schiff bases and their complexes with copper(II), nickel(II) and cobalt(II) | Request PDF - ResearchGate. Available at: [Link]

-

RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC - NIH. Available at: [Link]

-

(IUCr) Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. Available at: [Link]

-

Isoxazole - Optional[1H NMR] - Spectrum - SpectraBase. Available at: [Link]

-

5‐Methylisoxazole derivative (43) and bile acids‐isoxazole hybrids 44 and 45.. Available at: [Link]

-

Ullmann Reaction - Organic Chemistry Portal. Available at: [Link]

Sources

- 1. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 3. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]

- 7. A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isoxazole synthesis [organic-chemistry.org]

- 9. 3-Benzoylisoxazolines by 1,3-Dipolar Cycloaddition: Chloramine-T-Catalyzed Condensation of α-Nitroketones with Dipolarophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. youtube.com [youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]

- 16. CAS 42831-50-5: 5-Methylisoxazole-4-carboxylic acid [cymitquimica.com]

- 17. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]

- 18. Synthesis of 3-(2′-Chloro-6′-fluorophenyl)-5-methylisoxazole-4-carbonyl Chloride [chinjmap.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Isoxazole(288-14-2) 1H NMR [m.chemicalbook.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. benchchem.com [benchchem.com]

- 25. pdf.benchchem.com [pdf.benchchem.com]

The Isoxazole Nucleus: A Technical Guide to Physicochemical Properties and Reactivity for the Modern Researcher

Abstract

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone in contemporary medicinal chemistry and drug discovery.[1][2] Its unique electronic architecture imparts a delicate balance of stability and controlled reactivity, making it a privileged scaffold in the design of bioactive molecules.[3][4] This guide provides an in-depth exploration of the core physical and chemical properties of isoxazole and its derivatives, offering researchers and drug development professionals a comprehensive understanding to leverage this versatile heterocycle in their scientific endeavors. We will delve into the structural underpinnings of its properties, from aromaticity and solubility to its diverse chemical reactivity, including electrophilic substitution and characteristic ring-opening reactions.

Molecular and Electronic Structure: The Foundation of Isoxazole's Character

The isoxazole ring consists of three carbon atoms and two adjacent heteroatoms, nitrogen and oxygen.[5] This arrangement results in a planar, aromatic system, although its aromaticity is considered weaker than that of other five-membered heterocycles.[6] The presence of the highly electronegative oxygen and nitrogen atoms significantly influences the ring's electronic distribution, creating a π-deficient system with a notable dipole moment.[6]

The unique electronic properties of the isoxazole ring are a direct consequence of the interplay between the electron-donating oxygen atom and the electron-withdrawing "pyridine-like" nitrogen atom.[6] This push-pull electronic effect is fundamental to understanding its reactivity and interactions with biological targets.

Caption: Figure 1: Structure and Numbering of the Isoxazole Ring.

Key Physical and Chemical Properties

A thorough understanding of the physicochemical properties of isoxazole derivatives is paramount for their application in drug development, influencing factors such as formulation, pharmacokinetics, and target engagement.

Physical Properties

The parent isoxazole is a colorless liquid with a pyridine-like odor.[6] Its physical properties are significantly modulated by the nature and position of substituents on the ring.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₃NO | [5][7] |

| Molecular Weight | 69.06 g/mol | [7][8] |

| Boiling Point | 95 °C | [8][9] |

| Density | 1.075 g/mL | [7][8] |

| pKa (of conjugate acid) | -3.0 to 1.3 | [6][8] |

| Dipole Moment (in benzene) | 3.3 D | [6] |

Table 1: Physical Properties of Unsubstituted Isoxazole

Solubility

The polarity imparted by the nitrogen and oxygen heteroatoms makes isoxazole and its derivatives generally more soluble in polar solvents.[5]

-

Polar Solvents: Isoxazole exhibits good solubility in polar solvents like water, methanol, and ethanol, facilitated by hydrogen bonding.[5] The solubility in aqueous media can be further influenced by pH, depending on the presence of ionizable functional groups on the ring's substituents.

-

Non-Polar Solvents: Solubility is considerably lower in non-polar solvents such as hexane and benzene due to the lack of favorable intermolecular interactions.[5]

-

Temperature Effect: As with most organic compounds, the solubility of isoxazoles typically increases with temperature.[5]

The lipophilicity of isoxazole derivatives, often expressed as logP, is a critical parameter in drug design. Calculated logP values for various derivatives generally fall within a range suitable for drug-like molecules, indicating a good balance between aqueous solubility and lipid membrane permeability.[10]

Stability

The isoxazole ring is considered a stable aromatic system, resistant to many common reagents.[3] However, its stability is notably dependent on pH and temperature.[3][11]

-

Acidic and Neutral Conditions: The isoxazole ring is generally stable in acidic and neutral aqueous solutions at ambient temperature.[11][12]

-

Basic Conditions: Under basic conditions, the ring becomes more labile and susceptible to cleavage.[3][11] For instance, the isoxazole ring in the drug leflunomide undergoes opening, a process that is significantly accelerated at higher pH and temperature.[11]

This controlled lability is a key feature that can be exploited in prodrug design, where the stable isoxazole moiety is selectively cleaved under specific physiological conditions to release the active pharmacological agent.[3]

Chemical Reactivity: A Tale of Two Faces

The chemical reactivity of the isoxazole ring is multifaceted, exhibiting characteristics of both aromatic and uniquely heterocyclic systems. Its reactions are largely dictated by the electronic nature of the ring and the inherent weakness of the N-O bond.[1]

Electrophilic Aromatic Substitution

As a π-excessive heterocycle, the isoxazole ring can undergo electrophilic substitution reactions such as nitration and halogenation.[6][13] The electron-donating oxygen atom directs electrophiles primarily to the C4 position, which is the most electron-rich carbon. The pyridine-like nitrogen deactivates the adjacent C3 and C5 positions towards electrophilic attack.

Caption: Figure 2: Electrophilic Substitution at C4 of Isoxazole.

Nucleophilic Attack and Ring Cleavage

The presence of the weak N-O bond is a defining feature of isoxazole's chemistry, making it susceptible to ring-opening reactions under various conditions.[1][8] This reactivity is of significant synthetic utility, allowing for the transformation of the isoxazole core into a variety of acyclic structures.

3.2.1. Reductive Cleavage

The N-O bond can be readily cleaved under reductive conditions, most commonly through catalytic hydrogenation (e.g., using Raney Nickel) or with reducing agents like molybdenum hexacarbonyl.[14][15][16] This reaction typically yields β-amino enones, which are valuable synthetic intermediates.[13]

Caption: Figure 3: Reductive N-O Bond Cleavage of Isoxazole.

Experimental Protocol: Molybdenum-Mediated Reductive Ring Opening

-

Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve the substituted isoxazole (1 mmol) and molybdenum hexacarbonyl (Mo(CO)₆, 0.5 mmol) in moist acetonitrile (10 mL) containing one equivalent of water.[16]

-

Reaction: Reflux the mixture under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove insoluble molybdenum species.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude β-amino enone by column chromatography on silica gel or by preparative TLC to yield the final product.[16]

Causality Behind Experimental Choices:

-

Mo(CO)₆: Molybdenum hexacarbonyl serves as a catalyst that coordinates to the nitrogen atom of the isoxazole ring, facilitating the cleavage of the weak N-O bond.[15]

-

Water: The presence of water is crucial for the hydrolysis of the intermediate imine species to the final β-amino enone product.[16]

-

Inert Atmosphere: A nitrogen atmosphere is necessary to prevent the oxidation of the molybdenum catalyst and other sensitive reagents.

Rearrangement Reactions

Under photolytic or thermal conditions, isoxazoles can undergo rearrangement to their more stable oxazole isomers.[3][8] This transformation is believed to proceed through a transient azirine intermediate.[8] The use of continuous flow photochemical reactors has been shown to be an efficient method for this photoisomerization.[3]

The Role of Isoxazole in Medicinal Chemistry

The isoxazole scaffold is a prominent feature in a multitude of approved drugs and clinical candidates, underscoring its importance in pharmaceutical research.[1][4][17] Its utility stems from a combination of favorable physicochemical properties, metabolic stability, and its ability to act as a versatile bioisostere.

4.1. Bioisosteric Replacement

The isoxazole ring is often employed as a bioisostere for other functional groups, such as amide or ester moieties. This substitution can lead to improved pharmacokinetic profiles, including enhanced metabolic stability and oral bioavailability, while maintaining or improving the desired biological activity.[4]

4.2. Pharmacological Activities

Isoxazole derivatives have demonstrated a broad spectrum of biological activities, including:

The structural diversity achievable through the synthesis of isoxazole derivatives allows for the fine-tuning of their pharmacological properties to target a wide range of diseases.[1][18]

Conclusion

The isoxazole ring is a uniquely versatile and valuable scaffold for researchers in chemistry and drug development. Its distinct electronic structure gives rise to a fascinating interplay of aromatic stability and specific reactivity, particularly the characteristic N-O bond cleavage. A comprehensive understanding of these fundamental physical and chemical properties is essential for the rational design and synthesis of novel isoxazole-containing compounds with tailored functions. As synthetic methodologies continue to advance, the applications of this privileged heterocycle in medicine and materials science are poised to expand even further.

References

-

The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. Available at: [Link]

-

An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021-10-06). Available at: [Link]

-

The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. Available at: [Link]

-

Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH. (2025-03-17). Available at: [Link]

-

Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. Available at: [Link]

-

Isoxazole. Solubility of Things. Available at: [Link]

-

The recent progress of isoxazole in medicinal chemistry. Bohrium. Available at: [Link]

-

Isoxazole derivative. Solubility of Things. Available at: [Link]

-

Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Der Pharma Chemica. Available at: [Link]

-

Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PMC - PubMed Central. Available at: [Link]

-

Isoxazole. Wikipedia. Available at: [Link]

-

N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines. PMC - NIH. Available at: [Link]

-

The Physico‐Chemical Properties of Isoxazole and its Derivatives. ResearchGate. Available at: [Link]

-

A review of isoxazole biological activity and present synthetic techniques. Available at: [Link]

-

Molybdenum-Mediated Cleavage Reactions of Isoxazoline Rings Fused in Bicyclic Frameworks. ACS Publications. Available at: [Link]

-

The recent progress of isoxazole in medicinal chemistry. PubMed. (2018-07-23). Available at: [Link]

-

Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. PMC - NIH. Available at: [Link]

-

Advances in isoxazole chemistry and their role in drug discovery. ResearchGate. (2025-03-03). Available at: [Link]

-

synthetic reactions using isoxazole compounds. Available at: [Link]

-

Isoxazole | C3H3NO | CID 9254. PubChem - NIH. Available at: [Link]

-

N-O Bond Cleavage and Skeletal Reorganization of Isoxazoles Enabled by Earth-Abundant Transition Metal Catalysis. PubMed. (2025-09-30). Available at: [Link]

-

Lipophilicity and water solubility of Isoxazole derivatives computed by... ResearchGate. Available at: [Link]

-

Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle. MDPI. Available at: [Link]

-

pH and temperature stability of the isoxazole ring in leflunomide... ResearchGate. Available at: [Link]

-

Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides. ACS Publications. (2025-09-08). Available at: [Link]

-

ISOXAZOLES. Available at: [Link]

-

(PDF) Theoretical-study-of-Isoxazoles-and-their-derivatives. ResearchGate. (2020-05-10). Available at: [Link]

-

N-O Bond Cleavage and Skeletal Reorganization of Isoxazoles Enabled by Earth-Abundant Transition Metal Catalysis. ResearchGate. (2025-10-12). Available at: [Link]

-

Reductive Ring Opening of lsoxazoles with M O ( C Q ) ~ and Water. RSC Publishing. Available at: [Link]

-

Time-Resolved Photoelectron Spectroscopy Studies of Isoxazole and Oxazole. ACS Publications. (2020-04-03). Available at: [Link]

-

Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. PubMed. Available at: [Link]

-

Rh-catalyzed N-O bond cleavage to form oxazoles. ResearchGate. Available at: [Link]

-

Structure and stability of isoxazoline compounds. ResearchGate. (2025-08-10). Available at: [Link]

-

Isoxazole, 5-phenyl- | C9H7NO | CID 136800. PubChem - NIH. Available at: [Link]

Sources

- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. The recent progress of isoxazole in medicinal chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Isoxazole_Chemicalbook [chemicalbook.com]

- 7. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 8. Isoxazole - Wikipedia [en.wikipedia.org]

- 9. Isoxazol | 288-14-2 [m.chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 14. N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Reductive ring opening of isoxazoles with Mo(CO)6 and water - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 17. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Reaction Mechanisms of Isoxazole Formation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole motif is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents due to its unique electronic properties and ability to act as a versatile pharmacophore.[1][2][3] Its prevalence in drugs such as the anti-inflammatory agent Parecoxib, the antibiotic Sulfamethoxazole, and the antirheumatic Leflunomide underscores the critical importance of understanding its synthesis.[1][3] This technical guide provides a comprehensive exploration of the core reaction mechanisms governing isoxazole formation. We will delve into the intricacies of the two primary synthetic pathways: the [3+2] cycloaddition of nitrile oxides with alkynes and the condensation of 1,3-dicarbonyl compounds with hydroxylamine. This document is designed to bridge theoretical mechanistic understanding with practical, field-proven insights, offering researchers and drug development professionals the knowledge to not only replicate but also innovate upon established synthetic protocols.

The Strategic Importance of the Isoxazole Scaffold in Drug Discovery

The five-membered isoxazole ring, containing adjacent nitrogen and oxygen atoms, is not merely a structural placeholder. Its unique arrangement of heteroatoms imparts a specific set of physicochemical properties that are highly advantageous in drug design.[3] The nitrogen atom can act as a hydrogen bond acceptor, while the overall ring system possesses a dipole moment and can engage in various non-covalent interactions with biological targets.[4][5] Furthermore, the isoxazole ring is relatively stable metabolically but can also serve as a bioisostere for amide or ester functionalities, offering a means to fine-tune a molecule's pharmacokinetic and pharmacodynamic profile.[6] The ability to readily synthesize diverse libraries of substituted isoxazoles makes this heterocycle a privileged scaffold in the quest for novel therapeutic agents.[5][7]

Core Synthetic Strategies: A Mechanistic Overview

The construction of the isoxazole ring is predominantly achieved through two robust and versatile reaction pathways. The choice between these methods often depends on the desired substitution pattern and the availability of starting materials.

-

Pathway 1: 1,3-Dipolar Cycloaddition (Huisgen Cycloaddition) : This powerful method involves the reaction of a nitrile oxide (as the 1,3-dipole) with an alkyne (as the dipolarophile) to form the isoxazole ring in a concerted [3+2] cycloaddition.[4][8]

-

Pathway 2: Condensation of 1,3-Dicarbonyls with Hydroxylamine (Claisen/Paal-Knorr Type Synthesis) : This classical approach relies on the cyclocondensation of a 1,3-dicarbonyl compound, or a synthetic equivalent, with hydroxylamine.[9][10]

The following sections will dissect the mechanistic underpinnings of each pathway, providing the causal logic behind experimental choices and detailed protocols.

Mechanism Deep Dive I: The 1,3-Dipolar Cycloaddition Route

The Huisgen 1,3-dipolar cycloaddition is a highly efficient and widely utilized method for constructing the isoxazole ring.[8] The reaction's power lies in its concerted nature and the ability to generate the often-unstable nitrile oxide intermediate in situ from stable precursors.[4][11]

The Concerted [3+2] Cycloaddition Mechanism

The core of this pathway is a pericyclic reaction where the 4 π-electrons of the nitrile oxide and the 2 π-electrons of the alkyne participate in a cycloaddition to form the five-membered ring.[7] This concerted mechanism generally proceeds through a single transition state, leading to a high degree of stereospecificity. The key challenge and area of experimental optimization is the generation of the nitrile oxide.

Diagram 1: The 1,3-Dipolar Cycloaddition Mechanism

Caption: In situ generation of a nitrile oxide followed by a concerted [3+2] cycloaddition with an alkyne.

Causality in Experimental Design: Generating the Nitrile Oxide

The choice of method for generating the nitrile oxide is critical as these intermediates can dimerize to form furoxans if not trapped efficiently by the dipolarophile.[4]

-

From Aldoximes: The oxidation of aldoximes is the most common method. Oxidants like N-Chlorosuccinimide (NCS), sodium hypochlorite (NaOCl), or Oxone® in combination with sodium chloride are frequently employed.[11][12] The reaction proceeds via an initial N-halo-oxime intermediate, which then undergoes base-promoted elimination to yield the nitrile oxide. The in situ nature of this generation is key to minimizing side reactions.

-

From Hydroximoyl Halides: Dehydrohalogenation of hydroximoyl chlorides or bromides with a non-nucleophilic base like triethylamine (Et₃N) is another effective route. This allows for the controlled generation of the nitrile oxide in the presence of the alkyne.[4]

-

From Nitroalkanes: Primary nitro compounds can be dehydrated to form nitrile oxides, often using reagents like phenyl isocyanate or p-toluenesulfonic acid.[6]

Field-Proven Protocol: Synthesis of 3,5-Disubstituted Isoxazoles via 1,3-Dipolar Cycloaddition

This protocol details the synthesis of a 3,5-disubstituted isoxazole using the in situ generation of a nitrile oxide from an aldoxime via oxidation.

Objective: To synthesize 3-(4-nitrophenyl)-5-phenylisoxazole.

Materials:

-

4-Nitrobenzaldoxime (1.0 mmol, 166.1 mg)

-

Phenylacetylene (1.2 mmol, 122.6 mg, 132 µL)

-

N-Chlorosuccinimide (NCS) (1.1 mmol, 146.9 mg)

-

Pyridine (1.5 mmol, 118.7 mg, 121 µL)

-

Chloroform (CHCl₃) (10 mL)

Step-by-Step Methodology:

-

Reaction Setup: To a 50 mL round-bottom flask containing a magnetic stir bar, add 4-nitrobenzaldoxime (1.0 mmol) and phenylacetylene (1.2 mmol) in chloroform (10 mL).

-

Initiation: Stir the solution at room temperature. Add a solution of N-Chlorosuccinimide (1.1 mmol) in chloroform (5 mL) dropwise over 5 minutes.

-

Nitrile Oxide Generation: After the addition of NCS, add pyridine (1.5 mmol) dropwise to the reaction mixture. The pyridine acts as a base to facilitate the elimination of HCl, forming the nitrile oxide in situ.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) eluent system. The reaction is typically complete within 2-4 hours.

-

Work-up: Upon completion, wash the reaction mixture with 1M HCl (2 x 10 mL) and then with brine (10 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford the pure 3-(4-nitrophenyl)-5-phenylisoxazole.

Expected Yield: 75-85%.

Mechanism Deep Dive II: The 1,3-Dicarbonyl Condensation Route

This classical method, often referred to as the Claisen isoxazole synthesis, is a robust and straightforward approach, particularly for accessing a wide range of substituted isoxazoles.[10] The reaction involves the condensation of a 1,3-dicarbonyl compound with hydroxylamine, followed by cyclization and dehydration.[9]

The Stepwise Condensation-Cyclization Mechanism

The reaction proceeds through a series of well-defined steps:

-